molecular formula C15H21N3O2S B7539154 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide

3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide

Cat. No. B7539154
M. Wt: 307.4 g/mol
InChI Key: SQWBWJSHEUWFSB-UHFFFAOYSA-N
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Description

“3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide” is a compound that has been studied for its potential medicinal properties . It is known to be a highly selective 5-Hydroxytryptamine2A receptor inverse agonist .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide”, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide” is complex, and it’s part of a series of phenyl pyrazole inverse agonists .


Chemical Reactions Analysis

The compound is part of a series of phenyl pyrazole inverse agonists optimized for selectivity, aqueous solubility, antiplatelet activity, low hERG activity, and good pharmacokinetic properties .

Mechanism of Action

The compound acts as a highly selective 5-Hydroxytryptamine2A receptor inverse agonist . This means it binds to the 5-HT2A receptor and induces a pharmacological response opposite to that of an agonist.

properties

IUPAC Name

3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-16-15(21)18-8-6-12(7-9-18)17-14(19)11-4-3-5-13(10-11)20-2/h3-5,10,12H,6-9H2,1-2H3,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWBWJSHEUWFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide

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